molecular formula C10H9BrN2O2S2 B7586332 N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide

N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide

Cat. No. B7586332
M. Wt: 333.2 g/mol
InChI Key: QTEOGKZLUXZMKN-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is widely used in scientific research, especially in the field of medicinal chemistry. This compound possesses some unique properties that make it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide is not well understood. However, it is believed to interact with specific enzymes or proteins in the body, leading to the inhibition of their activity. This inhibition can have various effects on the body, depending on the target of the compound. For example, if the target is a kinase enzyme, the inhibition can lead to the suppression of cell proliferation, making it useful for the treatment of cancer.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes or proteins, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a well-defined structure, making it an ideal candidate for drug discovery. However, this compound also has some limitations. It is relatively unstable in solution, making it difficult to handle in some experiments. Additionally, its mechanism of action is not well understood, making it challenging to interpret the results of some experiments.

Future Directions

There are several future directions for the research on N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide. One direction is to investigate the mechanism of action of this compound in more detail. This could involve the use of advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of the compound in complex with its target. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. This could involve the synthesis of analogs of this compound with improved pharmacological properties or the development of new formulations for the compound. Finally, there is a need to investigate the safety profile of this compound in more detail, especially its potential toxicity and side effects. This could involve the use of animal models or clinical trials to assess the safety and efficacy of this compound.
Conclusion:
In conclusion, N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide is a versatile compound that has found widespread application in scientific research, especially in the field of medicinal chemistry. Its unique structure and properties make it an ideal candidate for various applications, including drug discovery. While there are still many unanswered questions about this compound, its potential as a therapeutic agent for various diseases makes it a promising area of research for the future.

Synthesis Methods

The synthesis method of N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and requires a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by recrystallization.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide has found widespread application in scientific research, especially in the field of medicinal chemistry. It is used as a building block for the synthesis of various bioactive compounds such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. This compound possesses a unique structure that allows it to interact with specific targets in the body, making it an ideal candidate for drug discovery.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-7-8(11)4-5-9(12-7)13-17(14,15)10-3-2-6-16-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEOGKZLUXZMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NS(=O)(=O)C2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide

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